![molecular formula C10H14O B14434151 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one CAS No. 76779-13-0](/img/structure/B14434151.png)
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylbicyclo[321]oct-6-en-3-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by its unique bicyclo[321]octane framework, which includes two methyl groups at positions 2 and 7 and a ketone functional group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving dienes and dienophiles. For example, the Diels-Alder reaction between a suitable diene and a dienophile can form the bicyclo[3.2.1]octane framework.
Functional Group Introduction: The introduction of the ketone functional group at position 3 can be accomplished through oxidation reactions. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups at positions 2 and 7 can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylbicyclo[3.2.1]octane: Similar bicyclic structure but lacks the ketone functional group.
4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one: Similar structure with different positions of methyl groups and ketone.
Bicyclo[3.2.1]octane: Parent compound without methyl or ketone substitutions.
Uniqueness
2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of its methyl groups and ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
Propriétés
Numéro CAS |
76779-13-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,7-dimethylbicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-3-8-4-9(6)7(2)10(11)5-8/h3,7-9H,4-5H2,1-2H3 |
Clé InChI |
SPTCQXAFSVTXMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(CC1=O)C=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
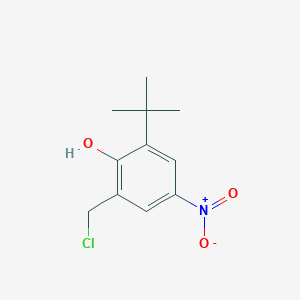

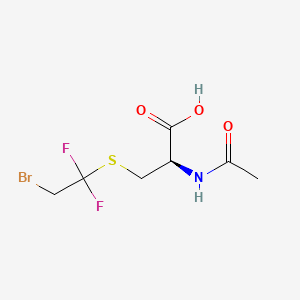
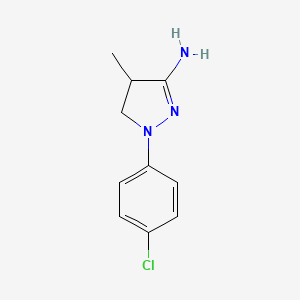
silane](/img/structure/B14434100.png)
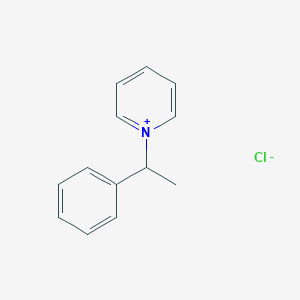
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
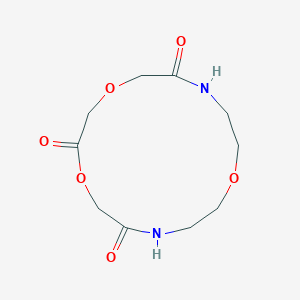
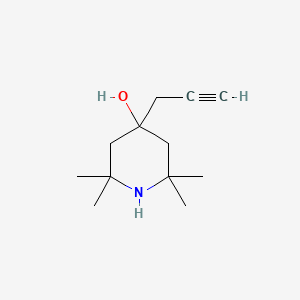



![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
